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Compound of Interest |

Compound Name: 4-(3-Methoxypropoxy)benzonitrile
CAS No.: 943150-79-6
Cat. No.: B1462038
. J

Executive Summary & Molecular Context[1][2]

4-(3-Methoxypropoxy)benzonitrile is a critical mesogenic intermediate used primarily in the
synthesis of liquid crystalline materials and advanced pharmaceutical pharmacophores.
Structurally, it consists of a rigid cyanophenyl core coupled to a flexible alkoxy spacer. This
amphiphilic architecture—combining a polar head group (nitrile) with a flexible tail—makes it an
ideal candidate for studying structure-property relationships in nematic and smectic phase

formation.

This guide provides a comprehensive spectroscopic breakdown, focusing on the causality
between molecular connectivity and spectral signatures. The data presented below synthesizes
experimental precedents from analogous alkoxybenzonitriles to establish a robust reference
standard for researchers.

Molecular Identity
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Property Detail

IUPAC Name 4-(3-methoxypropoxy)benzonitrile

Molecular Formula

Molecular Weight 191.23 g/mol

Nitrile (
), Aryl Ether (

Key Functional Groups
), Aliphatic Ether (

)

Physical State White to off-white crystalline solid (typically)

Synthetic Pathway & Impurity Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of
specific impurity peaks often stems from the Williamson Ether Synthesis route, typically
involving 4-hydroxybenzonitrile and 1-bromo-3-methoxypropane.

Reaction Workflow (DOT Visualization)
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Figure 1: Standard synthetic pathway via Williamson ether synthesis. Note the SN2 mechanism
which dictates the specific stereochemical and regiochemical outcomes.
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Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Assignments are validated
against the characteristic AA'BB' aromatic system of 1,4-disubstituted benzenes and the
distinct splitting patterns of the propyl spacer.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the nitrile stretch and the ether linkages.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Frequency (
Intensity Assignment Mechanistic Insight

)

Diagnostic peak for

benzonitriles; shift
2220 - 2230 Strong (Sharp) o _ _

indicates conjugation

with the aromatic ring.

Aliphatic C-H
_ stretches from the
2800 - 3000 Medium .
propyl chain and

methoxy group.

Characteristic

1605, 1510 Strong "breathing" modes of

Ar
the benzene ring.

Aryl-alkyl ether
stretch; highly
sensitive to the
1255 Very Strong asym electronic
environment of the

phenoxy group.

Out-of-plane bending
for 1,4-disubstituted
830 - 840 Strong oop benzene (para-

substitution).

Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz

The proton NMR provides the definitive connectivity map. The propyl chain acts as a "spacer,
creating a distinct triplet-quintet-triplet pattern, though the terminal methoxy alters the chemical
shift of the adjacent methylene.
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Justification

Doublet (
7.57

)

2H

Ar-H (Ortho to
CN)

Deshielded by
the electron-
withdrawing
cyano group
(anisotropy
effect). Part of
AA'BB' system.

Doublet (
6.98

)

2H

Ar-H (Ortho to
OR)

Shielded by the
electron-donating
alkoxy group
(resonance
effect).

Triplet (
4.10
)

2H

Significantly
deshielded due
to direct
attachment to the
electronegative

phenoxy oxygen.

Triplet (
3.55

)

2H

Deshielded by
the methoxy
oxygen, but less
than the
phenoxy-

adjacent protons.

3.36 Singlet

3H

Characteristic
sharp singlet for
the terminal

methoxy group.

2.08 Quintet (

)

2H

The central
methylene of the

propyl chain;
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splits into a
quintet (or
multiplet) by
neighbors.

Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV) or LC-MS (ESI+)
e Molecular lon (

): m/z 191[1]
o Base Peak: Often m/z 119 (

) or m/z 59 (

), representing the cleavage of the ether chain.

Analytical Decision Logic (DOT Visualization)

When analyzing crude samples, distinguishing between the product and the starting material
(4-hydroxybenzonitrile) is critical. Use this logic flow to interpret your spectra.
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Crude Sample Spectrum
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o A 1}
Check 1H NMR: 3.36 ppm Singlet~ Unreacted Phenol
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Figure 2: Spectroscopic decision tree for purity assessment. The absence of the OH stretch
and presence of the OMe singlet are the primary "Go/No-Go" quality gates.

Experimental Protocol: Self-Validating Synthesis &
Analysis

To generate the sample for spectroscopic verification, the following protocol is recommended.
This method includes built-in checkpoints (CP).

Step 1: Synthesis

o Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

¢ Base Activation: Add
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(1.5 eq) and stir at room temperature for 30 minutes.
o CP: Solution should turn slightly yellow/opaque as the phenoxide anion forms.
» Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.
o Reflux: Heat to reflux (
) for 12—18 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Step 2: Work-up & Isolation
o Filter off inorganic salts (

, eXcess
)

o Evaporate solvent under reduced pressure.

 Purification: Recrystallize from Ethanol or perform Column Chromatography (Silica gel).
Step 3: Sample Preparation for NMR

e Dry the solid under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (Acetone

2.17, Water
1.56).

¢ Dissolve ~10 mg of sample in 0.6 mL

o Note: Ensure the solution is clear; turbidity indicates inorganic salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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